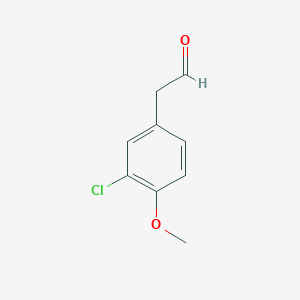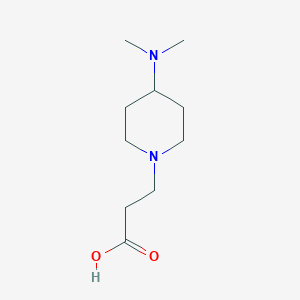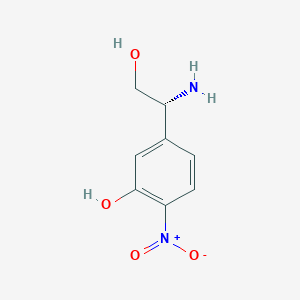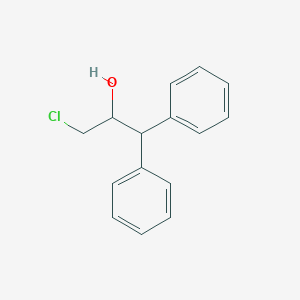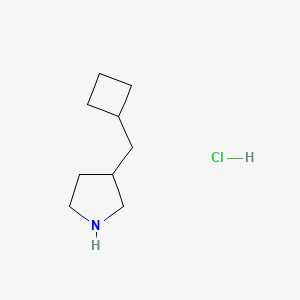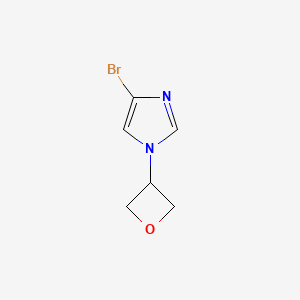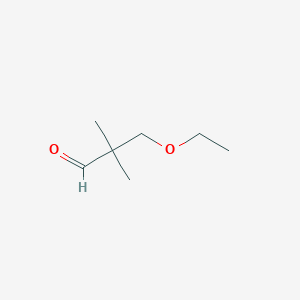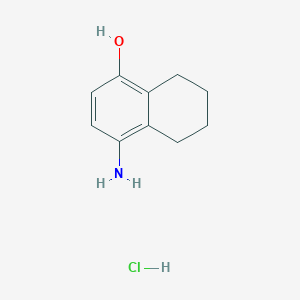
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene ring. This compound is of significant interest due to its unique structure, which combines both aromatic and aliphatic characteristics, making it useful in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves the substitution reaction on a naphthalene ring. The process typically includes the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the reduction of nitronaphthalene.
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions and optimize the reaction rate.
Purification: The product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Oxidation: Formation of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure but lacks the hydroxyl group.
1-Amino-5,6,7,8-tetrahydronaphthalene: Another similar compound with slight structural variations.
Uniqueness
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-amino-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h5-6,12H,1-4,11H2;1H |
InChI Key |
SBQNRYLNHPLQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


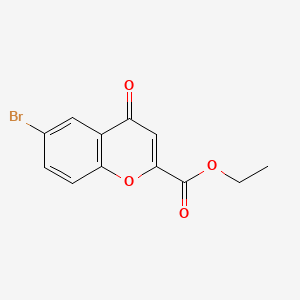
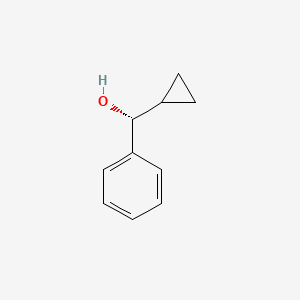
![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)


